3-(2-Fluoroethyl)cyclobutan-1-one
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Overview
Description
3-(2-Fluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C₆H₉FO. It is a cyclobutanone derivative where a fluoroethyl group is attached to the third carbon of the cyclobutanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)cyclobutan-1-one involves its interaction with various molecular targets. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the fluoroethyl group.
3-(2-Chloroethyl)cyclobutan-1-one: Similar structure with a chloroethyl group instead of a fluoroethyl group.
3-(2-Bromoethyl)cyclobutan-1-one: Similar structure with a bromoethyl group instead of a fluoroethyl group.
Uniqueness
3-(2-Fluoroethyl)cyclobutan-1-one is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-fluoroethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRITDQGPOGJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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